![molecular formula C18H23N7O3S B2975010 3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-27-6](/img/structure/B2975010.png)
3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which is a class of compounds known to have potential anti-cancer effects . The compound has a methoxyphenyl group, a propylsulfonyl piperazinyl group, and a triazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The [1,2,3]triazolo[4,5-d]pyrimidine core would contribute to the aromaticity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Preclinical Evaluation
This chemical has been studied for its potential in mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. The synthesis of related compounds with high specific activity and purity has been developed for exploring A2ARs distribution in the brain, indicating its utility in neurological research (Zhou et al., 2014).
Antimicrobial Activities
New derivatives have been synthesized from various reactions, showing moderate to good antimicrobial activities against test microorganisms. Such studies highlight the compound's potential in developing novel antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Potential
Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has shown promising antihypertensive activity in vitro and in vivo, indicating the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).
Kinase Inhibition and Antitumor Activity
Compounds synthesized through related structures have been evaluated as Aurora-A kinase inhibitors, demonstrating cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Shaaban et al., 2011).
HIV-1 Reverse Transcriptase Inhibition
Analogues of similar compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, leading to the development of non-nucleoside inhibitors. This research is crucial for HIV treatment strategies (Romero et al., 1994).
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been studied for their anti-gastric cancer effects . These compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazolopyrimidine derivatives can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of the compound with its targets could lead to changes in the function of these targets, potentially influencing cellular processes.
Biochemical Pathways
Similar compounds have been shown to have anti-proliferative effects, suggesting that they may influence pathways related to cell growth and division .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
Similar compounds have been shown to have anti-proliferative effects, suggesting that they may inhibit cell growth and division .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-3-11-29(26,27)24-9-7-23(8-10-24)17-16-18(20-13-19-17)25(22-21-16)14-5-4-6-15(12-14)28-2/h4-6,12-13H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJWQEGPBUEGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.